![molecular formula C21H22N2O3 B2699004 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide CAS No. 851406-27-4](/img/structure/B2699004.png)
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide, also known as MEAQ, is a compound that has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MEAQ belongs to the family of quinoline derivatives, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
Molecular Interaction and Coordination
The structural flexibility and molecular interactions of similar amide derivatives have been investigated to understand their coordination behaviors. For example, amide derivatives demonstrate diverse spatial orientations affecting anion coordination, which could imply potential applications in molecular recognition and sensor development. These interactions are primarily facilitated by weak C–H⋯π and C–H⋯O interactions, leading to varied geometrical structures such as channel-like configurations in crystalline states (Kalita, D., & Baruah, J. (2010)).
Crystallography and Material Science
The crystal structures of quinoline derivatives, including various salts and co-crystals, have been extensively studied to reveal insights into molecular packing, hydrogen bonding, and other non-covalent interactions. These findings not only enrich the fundamental understanding of crystalline material behavior but also suggest applications in designing new materials with specific physical or chemical properties. The formation of co-crystals with aromatic diols, for instance, demonstrates the ability to engineer materials with tailored features, which is crucial for pharmaceutical formulations and material science applications (Karmakar, A., Kalita, D., & Baruah, J. (2009)).
Synthetic Chemistry and Catalysis
Amide-containing quinoline derivatives have been utilized as key intermediates in synthetic chemistry, particularly in the preparation of complex organic molecules. Their reactivity and interaction with various chemical reagents under different conditions highlight their versatility in organic synthesis. For example, the synthesis of complex molecules from simple quinoline derivatives underscores the potential of these compounds in facilitating diverse chemical transformations, which is fundamental to drug discovery and the development of various organic materials (Jiang, X., Zhang, Q., et al. (2011)).
Fluorescence and Sensing Applications
Quinoline derivatives exhibit fluorescence properties that can be exploited in sensor development, particularly for the detection of metal ions and organic compounds. The modulation of fluorescence upon interaction with specific analytes makes these compounds suitable candidates for designing chemosensors. Their ability to form complexes with metals and undergo fluorescence quenching or enhancement in the presence of specific analytes suggests potential applications in environmental monitoring, biological imaging, and diagnostics (Karmakar, A., & Baruah, J. (2008)).
Propiedades
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-14-4-3-5-15(10-14)11-20(24)22-9-8-17-12-16-6-7-18(26-2)13-19(16)23-21(17)25/h3-7,10,12-13H,8-9,11H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTXEBKMQHXIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

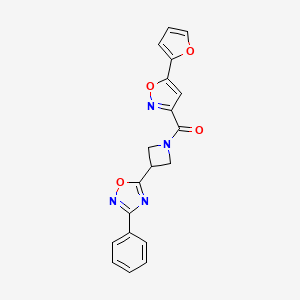

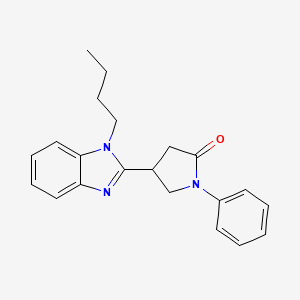

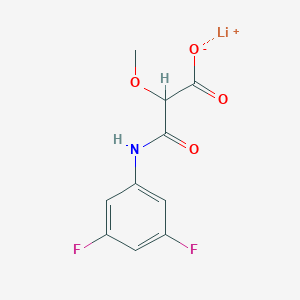
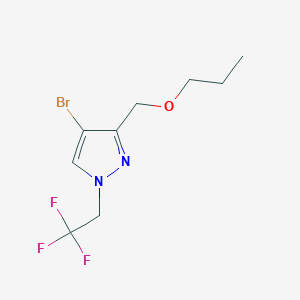
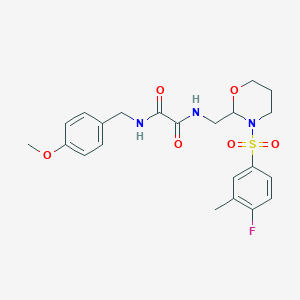
![Methyl 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2698934.png)

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2698936.png)
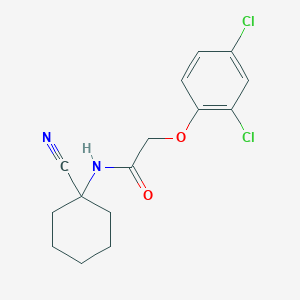

![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2698942.png)
